molecular formula C12H12O4 B1267379 Dimethyl benzylidenemalonate CAS No. 6626-84-2

Dimethyl benzylidenemalonate

Cat. No. B1267379
CAS RN: 6626-84-2
M. Wt: 220.22 g/mol
InChI Key: HPLVTKYRGZZXJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dimethyl benzylidenemalonate and its derivatives have been synthesized through various reactions. For example, the reaction of α,α-dibromobutyrophenone with dimethyl benzylidenemalonate in the presence of zinc leads to the formation of dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate as a single geometrical isomer, with its structure confirmed by X-ray diffraction analysis (Aliev et al., 2000).

Molecular Structure Analysis

The molecular structure of dimethyl benzylidenemalonate derivatives has been studied through various techniques, including IR and NMR spectroscopy, to confirm the structure of reaction products. For instance, the structure of reaction products of benzylidenemalononitrile with tri(dimethylamino)phosphine and other compounds was confirmed by IR and NMR spectra, indicating the formation of a 1:1 adduct of bipolar structure with a P-C bond (Arbuzov et al., 1971).

Chemical Reactions and Properties

Dimethyl benzylidenemalonate undergoes various chemical reactions, showcasing its reactivity and chemical properties. The compound and its derivatives are used as electrophiles in reactions with nucleophiles, demonstrating the electrophilicity parameters of diethyl benzylidenemalonates in dimethyl sulfoxide (DMSO), with the nucleophiles attacking regioselectively at the electrophilic C=C double bond of the Michael acceptors (Kaumanns et al., 2008).

Physical Properties Analysis

The physical properties of dimethyl benzylidenemalonate, including its solubility, melting point, and boiling point, are crucial for its application in various chemical reactions and processes. However, specific details on these properties are derived from the synthesis conditions and the molecular structure analysis that influences these properties.

Chemical Properties Analysis

The chemical properties of dimethyl benzylidenemalonate are closely related to its reactivity in chemical reactions. Studies have shown that it acts as an electrophile in various reactions, and its reactivity can be modified by substituents on the benzylidene moiety, affecting the overall electrophilicity and reactivity towards nucleophiles. The mass spectrometric studies of benzylidenemalonic acids and their derivatives, including dimethyl esters, have revealed significant insights into their chemical behavior and reaction pathways (Baldas et al., 1969).

Scientific Research Applications

Application in Chemical Synthesis

  • Field : Chemistry, specifically chemical synthesis .
  • Summary : Dimethyl benzylidenemalonate is a chemical compound used in scientific research, particularly in the field of chemical synthesis . It is often used as a reagent or intermediate in the synthesis of other chemical compounds .
  • Methods : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. These could involve various reaction conditions and the use of other reagents .
  • Results : The outcomes of these synthesis processes would be the production of the desired chemical compounds. The efficiency and yield of these processes would depend on various factors, including the specific synthesis pathway and reaction conditions .

Application in Solid-Phase Synthesis

  • Field : Chemistry, specifically solid-phase synthesis .
  • Summary : Dimethyl benzylidenemalonate can be used in the solid-phase synthesis of arylidene and alkylidene malonates . These compounds can serve as versatile intermediates in various chemical reactions .
  • Methods : This involves the use of a nitrogen-rich porous organic polymer (POP) as a catalyst . The specific experimental procedures would depend on the particular synthesis pathway being used .
  • Results : The result of this process is the production of arylidene and alkylidene malonates. The efficiency and yield of this process would depend on various factors, including the specific synthesis pathway and reaction conditions .

Safety And Hazards

When handling Dimethyl benzylidenemalonate, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn .

Future Directions

In a recent study, Dimethyl benzylidenemalonate was used in a reaction with diethyl malonate, which showed total conversion to the expected diethyl benzylidenemalonate in 24 hours . This suggests potential future directions for the use of Dimethyl benzylidenemalonate in chemical synthesis .

properties

IUPAC Name

dimethyl 2-benzylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLVTKYRGZZXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288966
Record name Dimethyl benzylidenemalonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl benzylidenemalonate

CAS RN

6626-84-2
Record name Dimethyl benzylidenemalonate
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Record name Dimethyl benzylidenemalonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL BENZYLIDENEMALONATE
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Synthesis routes and methods

Procedure details

Into a one-liter three-necked conical flask are introduced in succession 60 g (565.39 mmol) of benzaldehyde, 77 g of dimethyl malonate (565.32 mmol), 3.85 g of piperidine (45.21 mmol), 130 ml of toluene and 2.71 g (45.16 mmol) of acetic acid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
QN Porter, CR Ramsay - Australian Journal of Chemistry, 1971 - CSIRO Publishing
… I na previous p~blication,~ we described the fragmentation pathways of dimethyl benzylidenemalonate (1) under electron impact. The base peak of the spectrum at mle 121 was …
Number of citations: 4 www.publish.csiro.au
H Lingua, N Dwadnia, D Siri, MP Bertrand, L Feray - Tetrahedron, 2018 - Elsevier
… Another intriguing feature of dimethyl benzylidenemalonate worth being noted. According to data … This favorable enthalpic balance is likely to explain why dimethyl benzylidenemalonate …
Number of citations: 4 www.sciencedirect.com
K Yamada, M Maekawa, T Akindele… - The Journal of …, 2008 - ACS Publications
… Although attempted radical addition reaction of THF (1a) with cinnamate failed to give the desired adduct, dimethyl benzylidenemalonate (2a) was found to be a better Michael acceptor …
Number of citations: 37 pubs.acs.org
ZG Aliev, VV Shchepin, SB Lewis, RV Shchepin… - Russian Chemical …, 2000 - Springer
… and of synthesizing dimethyl 2-benzoyl-2ethyl-3-phenylcyclopropane-1,1-dicarboxylate, we studied the reaction of α,α-dibromobutyrophenone (1) with dimethyl benzylidenemalonate (2…
Number of citations: 1 link.springer.com
MV Anokhin, MN Feofanov, AD Averin… - …, 2018 - Wiley Online Library
… Unlike the protocols with Cu(OTf) 2 *Box as catalyst,4a in our experiments the use of dimethyl benzylidenemalonate (3) allowed to increase enantioselectivity of the process to 41% (…
N IMAI, Y TERAO, K ACHIWA - Chemical and pharmaceutical …, 1987 - jstage.jst.go.jp
This reaction was found to give the proline derivatives with low regioselectivity, possibly due to the ambivalence of the 1, 3-dipole termini, and 11a4-41b (or 11c) may be the structures of …
Number of citations: 6 www.jstage.jst.go.jp
T Naota, A Tannna, SI Murahashi - Chemical Communications, 2001 - pubs.rsc.org
… Various electron deficient olefins such as dimethyl benzylidenemalonate, benzylidenemalononitrile, pent-3-en-2-one, and acrylonitrile reacted smoothly with 1a at room …
Number of citations: 27 pubs.rsc.org
Y TERAO, N IMAI, K ACHIWA - Chemical and pharmaceutical …, 1987 - jstage.jst.go.jp
Since the concept of 1, 3-dipolar cycloaddition was introduced more than 25 years ago by Huisgen, 1) 1, 3-dipole species have been known to have an ambivalent property; this is one …
Number of citations: 6 www.jstage.jst.go.jp
A Sommer, H Stamm - Liebigs Annalen der Chemie, 1992 - Wiley Online Library
… This fragmentation is hampered in the Michael addition adduct 4h with dimethyl benzylidenemalonate 2 h probably due to the necessity of a pronounced conformational …
QN Porter, CCR Ramsay - Tetrahedron, 1970 - Elsevier
… The Schiff base 2 is also produced from dimethyl benzylidenemalonate (4) and ammonia This reaction thus clearly takes place in several steps, and an intermediate such as 5 may be …
Number of citations: 1 www.sciencedirect.com

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